1-[2-(2-Ethoxyphenoxy)ethyl]triazole
Description
Properties
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-16-11-5-3-4-6-12(11)17-10-9-15-8-7-13-14-15/h3-8H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJULXYEZIREJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[2-(2-Ethoxyphenoxy)ethyl]triazole with structurally and functionally related triazole derivatives, focusing on substituent effects, biological activities, and binding affinities.
Structural and Functional Analogues
Substituent Effects on Activity
- Aromatic Substituents : Chlorine atoms (e.g., in S8000011 ) enhance binding energy to enzymes like IMPDH via halogen bonding, while methoxy groups (e.g., in ) may improve solubility but reduce hydrophobic interactions.
- Alkyl Chains : The pentyl group in compound 4d increases lipophilicity, facilitating penetration into fungal membranes and CYP51 binding.
- Hybrid Structures : Coumarin-triazole hybrids (e.g., compound 47 ) demonstrate synergistic effects, combining triazole’s hydrogen-bonding capacity with coumarin’s aromatic stacking.
Binding Affinity and Enzyme Inhibition
- IMPDH Inhibition : S8000011 exhibits the highest binding energy (-12.19 kcal/mol) among triazole derivatives, attributed to chloro substituents’ interactions with IMPDH’s hydrophobic pockets.
- AChE Inhibition : Compound 47 shows competitive inhibition (IC₅₀: 14.66 µM), with the triazole moiety critical for anchoring to the enzyme’s catalytic site.
Antifungal Activity
- Compound 4d achieves a MIC of 0.12 μg/ml against T. cutaneum, outperforming miconazole and emphasizing the role of sulfonyl and alkyl groups in enhancing activity.
- Triazole-thiazole hybrids (e.g., 9a–9e ) show moderate-to-good activity against Aspergillus niger, though less potent than Ravuconazole .
Preparation Methods
Synthesis of Azide and Alkyne Precursors
The 2-(2-ethoxyphenoxy)ethyl group is introduced via nucleophilic substitution or Mitsunobu reaction. For instance, 2-ethoxyphenol reacts with 1,2-dibromoethane under basic conditions to form 1-bromo-2-(2-ethoxyphenoxy)ethane, which is subsequently converted to the azide derivative using sodium azide in dimethylformamide (DMF) at 70°C. Alternatively, propargyl ethers bearing the phenoxy group are synthesized via Mitsunobu coupling between 2-ethoxyphenol and propargyl alcohol.
Cycloaddition Reaction Conditions
The azide and alkyne precursors undergo CuAAC in the presence of Cu(I) catalysts such as CuI or CuSO4 with sodium ascorbate. Optimal conditions include acetonitrile or tert-butanol as solvents, room temperature to 80°C, and reaction times of 3–12 hours. For example, combining 2-(2-ethoxyphenoxy)ethyl azide with propargyl alcohol under CuI catalysis yields 1-[2-(2-ethoxyphenoxy)ethyl]-1,2,3-triazole with regioselectivity >95% and isolated yields of 76–86%.
Table 1: CuAAC Conditions for Triazole Synthesis
| Azide Component | Alkyne Component | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-(2-Ethoxyphenoxy)ethyl azide | Propargyl alcohol | CuI | MeCN | 25 | 82 |
| Phenyl azide | Propargyl ether | CuSO4 | t-BuOH | 80 | 86 |
Hydrazone Cyclization Pathways
N1-substituted-1,2,3-triazoles are accessible via cyclization of α,α-dichlorotosyl hydrazones with primary amines, offering an alternative route to CuAAC. This method is particularly advantageous for introducing bulky substituents at the triazole’s 1-position.
Synthesis of α,α-Dichlorotosyl Hydrazone
The hydrazone precursor is prepared by condensing 2-(2-ethoxyphenoxy)acetaldehyde with tosylhydrazine in ethanol. The resulting α,α-dichlorotosyl hydrazone is isolated via recrystallization and characterized by NMR spectroscopy.
Cyclization with Amines
Treatment of the hydrazone with ethylamine in the presence of diisopropylethylamine (DIPEA) induces cyclization through a sequence of HCl elimination, amine addition, and aromatization. Reactions conducted in acetonitrile at 60°C for 12 hours afford this compound in 75–80% yield.
Key Advantages :
-
Avoids metal catalysts, simplifying purification.
-
Tolerates electron-deficient aryl groups.
Silver-Catalyzed Cycloaddition
Silver nitrate (AgNO3) catalyzes azide-alkyne cycloadditions under mild conditions, though with lower regioselectivity compared to CuAAC. While less commonly employed for 1,2,3-triazoles, this method offers a metal-free alternative for sensitive substrates.
Reaction Optimization
Using AgNO3 (10 mol%) in tetrahydrofuran (THF) at 50°C, the cycloaddition between 2-(2-ethoxyphenoxy)ethyl azide and phenylacetylene proceeds to completion in 24 hours, yielding a 1:1 mixture of 1,4- and 1,5-regioisomers. Chromatographic separation is required to isolate the desired product (combined yield: 68%).
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Regioselectivity | Yield (%) | Catalyst | Key Limitation |
|---|---|---|---|---|
| CuAAC | >95% (1,4) | 76–86 | CuI | Requires metal removal |
| Hydrazone Cyclization | 100% (N1) | 75–80 | None | Multi-step precursor synthesis |
| AgNO3 Catalysis | 50% (1,4) | 68 | AgNO3 | Low regioselectivity |
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CuAAC is preferred for high-yielding, regiocontrolled synthesis but necessitates post-reaction copper scavenging.
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Hydrazone Cyclization provides direct N1-substitution but requires stoichiometric amine reagents.
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AgNO3 Catalysis is less practical due to isomer separation challenges.
Q & A
Q. How to design a stability study for triazole derivatives under physiological conditions?
- Design :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light/Temperature Sensitivity : Store samples under UV light (254 nm) or at 40°C, assessing decomposition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
